N-(cyclopropylmethyl)oxolane-3-carboxamide
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Overview
Description
N-(cyclopropylmethyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C9H15NO2 It is characterized by the presence of a cyclopropylmethyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
The specific mode of action of N-(cyclopropylmethyl)oxolane-3-carboxamide is currently unknown . The compound likely interacts with its targets, leading to changes in their function and subsequent cellular effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
The effects would be dependent on the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)oxolane-3-carboxamide typically involves the reaction of cyclopropylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and distillation may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrofuran ring and carboxamide group
Reduction: Amines and reduced derivatives of the carboxamide group
Substitution: Substituted derivatives with various functional groups replacing the cyclopropylmethyl group
Scientific Research Applications
N-(cyclopropylmethyl)oxolane-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)tetrahydrofuran-3-amine: Similar structure but with an amine group instead of a carboxamide group.
Tetrahydrofuran-3-carboxamide: Lacks the cyclopropylmethyl group but retains the tetrahydrofuran and carboxamide moieties.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the tetrahydrofuran and carboxamide components.
Uniqueness
N-(cyclopropylmethyl)oxolane-3-carboxamide is unique due to the combination of its cyclopropylmethyl group, tetrahydrofuran ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h7-8H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJTZWZMSNRJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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